molecular formula C13H22N4O2 B11806752 3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine

3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine

Cat. No.: B11806752
M. Wt: 266.34 g/mol
InChI Key: MKMNLXGPWRVLCX-UHFFFAOYSA-N
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Description

3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine is a tertiary amine derivative featuring a methoxy-substituted propan-1-amine backbone linked to a 2-morpholinopyrimidine moiety. The morpholine and pyrimidine groups confer unique electronic and steric properties, making this compound of interest in medicinal chemistry for targeting enzymes or receptors requiring heterocyclic interactions. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as suggested by analogous protocols in the literature .

Key structural attributes include:

  • Morpholinopyrimidine core: Provides hydrogen-bonding capabilities and rigidity.
  • Methoxy group: Enhances lipophilicity and metabolic stability.
  • Propan-1-amine linker: Facilitates spatial flexibility for target engagement.

Characterization data for related compounds (e.g., 3-methoxy-N-((8-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl)methyl)propan-1-amine) include ¹³C NMR signals at δ = 156.2 (aromatic carbons), 58.7 (methoxy carbon), and 25.6 (aliphatic chain), alongside HRMS confirmation ([M+H]⁺ = 313.2387) .

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

3-methoxy-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]propan-1-amine

InChI

InChI=1S/C13H22N4O2/c1-18-6-2-3-14-9-12-10-15-13(16-11-12)17-4-7-19-8-5-17/h10-11,14H,2-9H2,1H3

InChI Key

MKMNLXGPWRVLCX-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CN=C(N=C1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as 3-methoxypropan-1-amine, reacts with a morpholinopyrimidine derivative under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the morpholinopyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the propan-1-amine backbone and heterocyclic substituents. Data are compiled from synthesis, purity, and structural analyses (Table 1).

Key Findings:

Synthetic Efficiency: The target compound’s low yield (13%) contrasts with higher yields (56–67%) of piperidine/oxazole derivatives, likely due to steric hindrance from the morpholinopyrimidine core or instability of intermediates . Piperidine-based analogs show superior reproducibility, with yields >55% under optimized coupling conditions .

Structural Impact on Physicochemical Properties: Morpholine vs. Aromatic Substituents: Chlorophenyl or pentamethylphenyl groups in oxazole derivatives enhance hydrophobic interactions, as evidenced by their oily states and high HPLC purity (>99.8%) .

Purity and Characterization: HPLC purity >99.8% for piperidine/oxazole compounds highlights robust purification protocols, whereas data gaps for the target compound suggest further optimization is needed . HRMS and NMR data confirm structural fidelity across analogs, with methoxy (δ ~58 ppm) and aromatic carbons (δ >120 ppm) serving as diagnostic signals .

Biological Activity

3-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine, with the chemical formula C13H22N4O2 and a molecular weight of approximately 266.34 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a propan-1-amine backbone with a methoxy group and a morpholinopyrimidine moiety, which may contribute to its pharmacological properties.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in certain cancer cell lines.
  • Antiviral Properties : Early investigations indicate potential effectiveness against viral infections.
  • Neuroprotective Effects : There are indications of neuroprotective capabilities, which may be beneficial in neurodegenerative diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the morpholinopyrimidine moiety plays a crucial role in interacting with biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods. Various derivatives have been synthesized to explore their biological activity further. The following table summarizes some key derivatives and their properties:

Compound NameStructure FeaturesUnique Properties
2-MorpholinopyrimidineContains a pyrimidine ring fused with morpholineKnown for its role in drug development
N-(4-Methoxyphenyl)-N-(2-morpholinoethyl)amineSimilar amine structure with an aromatic substitutionExhibits strong antitumor activity
4-(Morpholinomethyl)pyrimidin-5(4H)-oneMorpholine attached to pyrimidinePotential use as an antiviral agent

These compounds share structural similarities but differ in their substituents and biological activities, highlighting the unique profile of this compound.

Case Studies

  • Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in vitro. The IC50 values were reported to be comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate.
  • Neuroprotective Effects : In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This suggests that it may have therapeutic effects in conditions such as Alzheimer's disease.
  • Antiviral Properties : Preliminary assays showed that the compound could inhibit viral replication in vitro, suggesting its potential application in antiviral therapy.

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